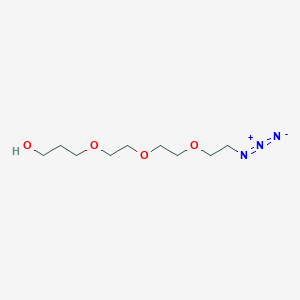

Azido-PEG3-C3-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O4/c10-12-11-2-5-15-7-9-16-8-6-14-4-1-3-13/h13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSDGPCVMBHTRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401230636 | |

| Record name | 1-Propanol, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807512-36-2 | |

| Record name | 1-Propanol, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807512-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Azido Peg3 Ch2 3oh

General Principles of PEG Functionalization for Azido-PEG3-(CH2)3OH Synthesis

The synthesis of heterobifunctional Poly(ethylene glycol) (PEG) derivatives like Azido-PEG3-(CH2)3OH relies on the ability to selectively modify the terminal hydroxyl groups of a linear PEG chain. mdpi.com A key strategy is the asymmetric activation of one of the hydroxyl groups. mdpi.com This allows for the introduction of a specific functional group at one end, while leaving the other hydroxyl group available for subsequent reactions or as the final desired functionality. This process of altering the terminal groups of a symmetrical PEG molecule is a cornerstone of creating heterotelechelic PEGs, which are essential for advanced applications in biomaterials and medicine. mdpi.com The azide (B81097) group is particularly useful as it can participate in highly efficient and biocompatible "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.commedchemexpress.com This reaction allows for the stable linkage of the PEG linker to molecules containing an alkyne group. medchemexpress.comaxispharm.com

Specific Synthetic Routes to Azido-PEG3-(CH2)3OH

The creation of Azido-PEG3-(CH2)3OH is typically achieved through a multi-step process that involves the strategic modification of a starting PEG diol.

A common and effective strategy for activating a hydroxyl group on a PEG chain for subsequent conversion to an azide is through sulfonation, specifically by converting it to a mesylate (-OMs) or tosylate (-OTs) group. mdpi.comsigmaaldrich.comnih.gov This is typically achieved by reacting the PEG-alcohol with mesyl chloride or tosyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270). sigmaaldrich.comresearchgate.netmdpi.com The resulting sulfonate ester is an excellent leaving group, making the carbon atom to which it is attached susceptible to nucleophilic attack by an azide ion. sigmaaldrich.commdpi.com This method is widely used due to its high efficiency and the commercial availability of the reagents. mdpi.com

Another approach involves the use of a 4-nitrophenyl carbonate (PNPC) group to activate the hydroxyl terminus. nih.gov This is accomplished by reacting the PEG-alcohol with 4-nitrophenyl chloroformate under basic conditions. nih.gov The resulting PNPC-functionalized PEG is highly reactive towards amine functionalities, forming stable carbamate (B1207046) bonds. nih.gov While this method is more commonly used for direct conjugation to amines, the activated carbonate could potentially be displaced by an azide, although this is a less conventional route for introducing the azide group compared to the sulfonation strategy.

The most prevalent method for introducing an azide group onto a PEG chain is through the nucleophilic substitution of a good leaving group, such as a tosylate or mesylate, with sodium azide (NaN3). mdpi.comsigmaaldrich.commdpi.com This reaction is typically carried out in a suitable solvent like ethanol (B145695) or a mixture of dichloromethane (B109758) and water, and often requires heating to proceed at a reasonable rate. mdpi.com The reaction's progress can be monitored by the disappearance of the starting material's signals in NMR spectroscopy. nih.gov This method is highly efficient, often achieving quantitative or near-quantitative conversion of the activated hydroxyl group to the azide functionality. mdpi.comresearchgate.net

An alternative, though less direct, route involves the Staudinger reaction. mdpi.com In this approach, a sulfonylated PEG is first reacted with sodium azide to form the PEG-azide, which is then reacted with a phosphine (B1218219), like triphenylphosphine (B44618), to form an iminophosphorane. mdpi.comdurham.ac.uk This intermediate can then be hydrolyzed to yield a primary amine. While this sequence is more commonly used to synthesize amino-PEGs, it highlights the versatility of the azide group as a synthetic intermediate. researchgate.net

The synthesis of Azido-PEG3-(CH2)3OH is inherently a multi-step process, typically starting from a commercially available PEG diol. A representative synthetic sequence is as follows:

Monoprotection of the PEG Diol: To achieve heterobifunctionality, one of the two hydroxyl groups of the starting PEG diol is protected with a suitable protecting group. This ensures that only one hydroxyl group is available for the subsequent chemical transformations.

Activation of the Free Hydroxyl Group: The remaining free hydroxyl group is then activated, most commonly by conversion to a tosylate or mesylate ester as previously described. sigmaaldrich.com This step prepares the molecule for the introduction of the azide functionality.

Introduction of the Azide Group: The activated PEG is then reacted with an azide source, typically sodium azide, to displace the leaving group and form the azido-PEG derivative. mdpi.comsigmaaldrich.com

Deprotection of the Terminal Hydroxyl Group: Finally, the protecting group on the other end of the PEG chain is removed to reveal the free hydroxyl group, yielding the desired Azido-PEG3-(CH2)3OH product.

An alternative approach begins with a molecule that already contains one of the desired functional groups. For instance, a synthesis could start with a PEG molecule that has a terminal allyl group and a hydroxyl group. acs.orgnih.gov The hydroxyl group can then be converted to an azide through a two-step modification, and the allyl group can be subsequently modified to introduce other functionalities if needed. acs.orgnih.gov

The following table summarizes a common multi-step synthesis approach:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Monotosylation of PEG diol | p-Toluenesulfonyl chloride, Pyridine | Mono-tosylated PEG |

| 2 | Azidation | Sodium azide, DMF, Heat | Azido-PEG-OTs |

| 3 | Hydrolysis (Deprotection) | Base or Acid | Azido-PEG-OH |

This table presents a generalized synthetic scheme. Specific reaction conditions may vary.

Control of PEG Chain Length and Polydispersity in Azido-PEG3-(CH2)3OH Synthesis

The therapeutic efficacy and pharmacokinetic properties of PEGylated molecules can be significantly influenced by the length and uniformity of the PEG chain. acs.org Therefore, controlling the chain length and polydispersity index (PDI) during the synthesis of Azido-PEG3-(CH2)3OH is of paramount importance.

The most common method for synthesizing PEGs, the ring-opening polymerization of ethylene (B1197577) oxide, often results in a distribution of chain lengths, leading to a polydisperse product (PDI > 1.0). acs.orgacs.org While techniques exist to produce PEGs with narrow molecular weight distributions, achieving monodispersity (PDI = 1.0) where every molecule has the exact same chain length requires more sophisticated and often laborious synthetic strategies. acs.orgbiochempeg.com

Stepwise organic synthesis is a method used to produce uniform PEGs. This can involve unidirectional or bidirectional iterative coupling, chain doubling, or chain tripling strategies. These methods typically involve the use of protecting groups to control the chain extension reaction in a stepwise manner. acs.org However, these approaches can be low-yielding and often require chromatographic purification after each step. acs.org

For many applications, well-defined, commercially available PEG starting materials with low polydispersity are used. The functionalization reactions to introduce the azide and hydroxyl groups are then carried out on these pre-existing chains. Careful purification after each synthetic step, often using techniques like column chromatography or precipitation, is crucial to remove any byproducts and ensure the final Azido-PEG3-(CH2)3OH product has the desired purity and a narrow molecular weight distribution. nih.gov The choice of starting PEG material with a specific chain length and low PDI is the primary means of controlling these parameters in the final product.

The following table highlights methods to control PEG chain characteristics:

| Parameter | Control Method | Description |

| Chain Length | Selection of starting material | Utilizing a pre-synthesized PEG with a specific, well-defined number of ethylene glycol units. |

| Stepwise synthesis | Building the PEG chain one or more monomer units at a time for precise length control. | |

| Polydispersity | Anionic polymerization | This method allows for precise control over the molecular weight and end-group functionality of the polymer. |

| Purification | Techniques like chromatography and precipitation are used to narrow the molecular weight distribution of the final product. nih.gov | |

| Solid-phase synthesis | Building the PEG chain on a solid support can lead to a high degree of purity and homogeneity. |

Reaction Mechanisms and Reactivity of Azido Peg3 Ch2 3oh

Azide (B81097) Reactivity: Click Chemistry Paradigms in Azido-PEG3-(CH2)3OH Applications

The azide group of Azido-PEG3-(CH2)3OH is a cornerstone of its utility, primarily through its participation in "click chemistry" reactions. cenmed.comdcchemicals.comcd-bioparticles.netaxispharm.combroadpharm.comcymitquimica.comaxispharm.commedchemexpress.com These reactions are prized for their high efficiency, selectivity, and biocompatibility. broadpharm.com The azide can react with molecules containing alkyne, BCN (bicyclo[6.1.0]nonyne), or DBCO (dibenzocyclooctyne) groups to form a stable triazole linkage. cenmed.comcd-bioparticles.netdcchemicals.combroadpharm.com

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click chemistry reaction for Azido-PEG3-(CH2)3OH. axispharm.commedchemexpress.commedchemexpress.com This reaction involves the formation of a stable triazole ring from the azide and a terminal alkyne, facilitated by a copper(I) catalyst. broadpharm.combroadpharm.comunife.itrsc.org The mechanism involves the coordination of copper(I) to the alkyne, which then reacts with the azide in a stepwise manner to yield the triazole product. rsc.org This reaction is known for its reliability and straightforwardness in creating covalent bonds between different molecular building blocks. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative for reacting the azide group of Azido-PEG3-(CH2)3OH. axispharm.commedchemexpress.commedchemexpress.com This reaction utilizes strained cyclooctynes, such as DBCO or BCN, which have high ring strain that drives the reaction forward without the need for a catalyst. broadpharm.commedchemexpress.comnih.govmagtech.com.cn The reaction is highly efficient and bioorthogonal, making it suitable for applications in living systems. magtech.com.cn The rate of the SPAAC reaction is dependent on the structure of the cyclooctyne (B158145) used. nih.govmagtech.com.cn

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) broadpharm.commedchemexpress.com | None (driven by ring strain) broadpharm.commedchemexpress.commagtech.com.cn |

| Reactant for Azide | Terminal Alkynes broadpharm.commedchemexpress.com | Strained Cyclooctynes (e.g., DBCO, BCN) broadpharm.commedchemexpress.com |

| Key Advantage | High efficiency and reliability rsc.org | Biocompatible (copper-free) magtech.com.cn |

The Staudinger ligation is another important bioorthogonal reaction involving the azide group. thermofisher.com This reaction occurs between an azide and a phosphine (B1218219), such as triphenylphosphine (B44618). thermofisher.comnih.gov The initial step is a nucleophilic attack of the phosphine on the azide to form a phosphazide, which then rearranges to produce an aza-ylide intermediate. thermofisher.comfu-berlin.de In the presence of an intramolecular ester trap, this intermediate rearranges to form a stable amide bond, a process known as traceless Staudinger ligation. nih.govmdpi.com This method is highly chemoselective and has been applied in various biological contexts. thermofisher.com

The azide group's reactivity is highly specific, allowing for orthogonal conjugation strategies. broadpharm.com This means that the azide can react selectively with its reaction partner (e.g., an alkyne or phosphine) without interfering with other functional groups present in the system, such as the hydroxyl group on Azido-PEG3-(CH2)3OH. dcchemicals.com This chemoselectivity is a key advantage for multistep syntheses and the modification of complex biomolecules. broadpharm.comthermofisher.com

Hydroxyl Reactivity: Derivatization Strategies of Azido-PEG3-(CH2)3OH

The terminal hydroxyl group of Azido-PEG3-(CH2)3OH provides a second site for chemical modification, enabling further derivatization or conjugation. cenmed.comcd-bioparticles.netaxispharm.comdcchemicals.combroadpharm.com This versatility allows for the attachment of a wide range of molecules and functional groups. broadpharm.com

The hydroxyl group can readily undergo esterification reactions with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form ester linkages. This common transformation allows for the introduction of various functionalities onto the PEG linker.

Etherification Reactions of the Terminal Hydroxyl Group

The terminal hydroxyl group of Azido-PEG3-(CH2)3OH can be readily converted into an ether linkage through various etherification strategies. The Williamson ether synthesis is a classic and widely applicable method for this transformation. This reaction involves the deprotonation of the terminal hydroxyl group with a strong base to form an alkoxide, followed by a nucleophilic substitution reaction (SN2) with an alkyl halide. researchgate.netgoogle.com

In a typical procedure applicable to PEG alcohols, the hydroxyl group is first activated by a base such as sodium hydride (NaH) or potassium tert-butoxide in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or toluene. google.comrsc.org The resulting alkoxide is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide, or propargyl bromide), displacing the halide and forming a stable ether bond. google.comrsc.orgmdpi.com The use of phase-transfer catalysts (PTCs) can also facilitate the Williamson ether synthesis in biphasic systems. researchgate.net

A detailed example of a related etherification is the synthesis of α-hydroxyl-ω-propargyl PEG, where the potassium salt of a carboxyl-terminated PEG is reacted with propargyl bromide. mdpi.com While this example involves a carboxylate, the principle of nucleophilic substitution is analogous. Another relevant synthesis is that of ethoxyethoxy-PEG-alkyne, where a hydroxyl-terminated PEG is treated with sodium hydride and then propargyl bromide in THF. rsc.org

| Reactant | Reagents | Solvent | Reaction Conditions | Product |

|---|---|---|---|---|

| PEG-OH | 1. NaH 2. Propargyl bromide | THF | Room temperature, 24 h | PEG-O-CH₂C≡CH |

| m-PEG-OH | 1. Potassium t-butoxide 2. Ethyl bromoacetate | Toluene | 40 °C, 18 h | m-PEG-O-CH₂COOEt |

Oxidation of the Terminal Hydroxyl Group to Carboxylic Acid

The primary alcohol of Azido-PEG3-(CH2)3OH can be oxidized to the corresponding carboxylic acid, yielding Azido-PEG3-(CH2)2-COOH. This transformation is valuable for subsequent conjugation to amine-containing molecules via amide bond formation. researchgate.netbiochempeg.com Several oxidation methods are available, though care must be taken to avoid cleavage of the PEG chain, which can occur with harsh oxidizing agents. researchgate.netresearchgate.net

Common Oxidation Reagents and Methods:

Jones Reagent (CrO₃/H₂SO₄): This strong oxidizing agent can convert primary alcohols to carboxylic acids. vixra.org A method for the direct oxidation of PEG has been described using chromium trioxide in aqueous sulfuric acid, yielding the corresponding PEG-carboxylate with high conversion (>98%). tandfonline.com However, the use of toxic chromium salts and the potential for polymer degradation are significant drawbacks. researchgate.netresearchgate.net

Potassium Permanganate (KMnO₄): Oxidation with KMnO₄ under alkaline conditions can also yield PEG carboxylates. researchgate.netgoogle.com However, KMnO₄ is a very strong oxidant and can lead to the cleavage of the ether bonds within the PEG backbone if the reaction conditions are not carefully controlled. researchgate.net

TEMPO-Mediated Oxidation: 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) is a stable radical that, in combination with a co-oxidant, provides a mild and selective method for oxidizing primary alcohols to aldehydes or carboxylic acids. rsc.orgnih.govacs.org A common system involves catalytic TEMPO with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) in a biphasic system. acs.orgrsc.org To favor the formation of the carboxylic acid, conditions can be adjusted, though over-oxidation to the acid can sometimes be a side reaction when targeting the aldehyde. acs.org

Potassium Peroxymonosulfate (Oxone®): This oxidant has been used for the oxidation of PEG-aldehydes to carboxylic acids in water at a controlled pH (6-8), suggesting a milder alternative that could potentially be adapted for the direct oxidation of PEG-alcohols while minimizing chain degradation. google.com

The synthesis of Azido-PEG3-acid has been described starting from 3,6,9-trioxaundecanedioic acid, which already possesses the carboxylic acid functionalities. researchgate.net This highlights the utility of the resulting azido-acid product in further chemical synthesis.

| Starting Material | Oxidizing System | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| PEG-OH | CrO₃ / H₂SO₄ (Jones Reagent) | Water | Aqueous conditions, ambient temperature | PEG-COOH | tandfonline.com |

| PEG-OH | KMnO₄ | Water (alkaline) | Overnight stirring | PEG-COOH (risk of chain cleavage) | researchgate.net |

| Primary Alcohols | TEMPO / NaOCl / NaBr | DCM / Water | Biphasic, pH ~9.5, ambient temperature | Aldehyde (can be over-oxidized to acid) | acs.org |

| PEG-aldehyde | Potassium peroxymonosulfate | Water | pH 6-8, 5-40 °C | PEG-COOH | google.com |

Conversion of Hydroxyl to Other Functional Groups

The terminal hydroxyl group of Azido-PEG3-(CH2)3OH serves as a precursor for a variety of other important functional groups. This is typically achieved through a two-step process: first, the hydroxyl is converted into a good leaving group, and second, this leaving group is displaced by a nucleophile.

Activation of the Hydroxyl Group:

The hydroxyl group itself is a poor leaving group (hydroxide, OH⁻, is a strong base). masterorganicchemistry.com Therefore, it is first converted into a sulfonate ester, such as a tosylate (–OTs) or a mesylate (–OMs). This is accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine (B92270) or triethylamine (B128534). masterorganicchemistry.comolemiss.edumdpi.com This conversion proceeds with retention of stereochemistry at the carbon atom. masterorganicchemistry.com

Nucleophilic Substitution:

Once the tosylate or mesylate is formed, it can be readily displaced by a wide range of nucleophiles in an SN2 reaction. This allows for the introduction of various functionalities: mdpi.comnih.gov

Halides: Reaction with halide salts (e.g., NaBr, NaCl, NaI) can convert the alcohol to the corresponding alkyl halide. broadpharm.com The use of phosphorus tribromide (PBr₃) is another effective method for converting PEG-OH to PEG-Br. olemiss.edu

Thiols: Nucleophilic substitution with a thiol source, such as sodium hydrosulfide (B80085) or potassium thioacetate (B1230152) followed by hydrolysis, can introduce a terminal thiol (–SH) group. mdpi.comresearchgate.net

Amines: The activated alcohol can be converted to an amine by reaction with ammonia (B1221849) or by using a protected nitrogen nucleophile like phthalimide (B116566) followed by deprotection (Gabriel synthesis), or by displacing the leaving group with sodium azide followed by reduction. mdpi.comnih.govstackexchange.com

Mitsunobu Reaction:

The Mitsunobu reaction is a powerful one-step method for directly converting primary and secondary alcohols into a variety of other functional groups with inversion of stereochemistry. researchgate.netstackexchange.comorganic-synthesis.comnih.gov The reaction uses a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). stackexchange.com The alcohol is activated in situ, allowing it to be displaced by a nucleophile (a weak acid with a pKa < 15). This method has been demonstrated to be highly efficient for the functionalization of PEG terminal hydroxyl groups into azides, amines, and thiols, among others, without causing chain cleavage. nih.gov

| Desired Functional Group | Method | Key Reagents | Intermediate | Reference |

|---|---|---|---|---|

| Tosylate (–OTs) | Sulfonylation | p-toluenesulfonyl chloride (TsCl), Pyridine | N/A | olemiss.edu |

| Mesylate (–OMs) | Sulfonylation | Methanesulfonyl chloride (MsCl), Triethylamine | N/A | mdpi.com |

| Bromide (–Br) | Halogenation | PBr₃ | N/A | olemiss.edu |

| Thiol (–SH) | Nucleophilic Substitution | 1. TsCl; 2. Sodium hydrosulfide | PEG-OTs | mdpi.com |

| Amine (–NH₂) | Mitsunobu Reaction | PPh₃, DIAD, Phthalimide; then Hydrazine | PEG-Phthalimide | nih.gov |

| Azide (–N₃) | Mitsunobu Reaction | PPh₃, DIAD, Diphenylphosphoryl azide (DPPA) | N/A (direct conversion) | organic-synthesis.comnih.gov |

Advanced Applications of Azido Peg3 Ch2 3oh in Chemical Biology and Biomedical Sciences

Bioconjugation Strategies Utilizing Azido-PEG3-(CH2)3OH

Bioconjugation, the process of chemically linking two molecules where at least one is a biomolecule, heavily relies on versatile linkers like Azido-PEG3-(CH2)3OH. biosynth.com Its structure is ideal for connecting various molecules through a process known as PEGylation. axispharm.combiosynth.com The azide (B81097) group's main advantage is its ability to participate in highly specific and efficient click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). axispharm.comcenmed.combroadpharm.com These reactions form stable triazole linkages with molecules containing alkyne, BCN, or DBCO groups, with minimal side reactions. axispharm.combroadpharm.com This high selectivity is crucial when working with complex biological systems. broadpharm.com

Azido-PEG3-(CH2)3OH serves as a linker for the PEGylation of proteins and peptides. axispharm.combiosynth.com This modification can improve the therapeutic properties of protein-based drugs by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity. axispharm.com The process involves introducing an alkyne-bearing non-canonical amino acid into the protein or peptide structure. Subsequently, the azide group of Azido-PEG3-(CH2)3OH can be "clicked" onto the alkyne, attaching the PEG linker. The terminal hydroxyl group on the PEG linker can then be used for further conjugation to other molecules of interest or can be left as is to enhance hydrophilicity.

The compound is also utilized in the modification of oligonucleotides. biosynth.com In this context, Azido-PEG3-(CH2)3OH can be incorporated into a growing DNA or RNA chain during solid-phase synthesis. This introduces an azide functional group that can be used for post-synthesis "click" modification. biosyn.com This strategy allows for the attachment of various labels, such as fluorescent dyes, quenchers, or other reporter molecules, to specific locations within the oligonucleotide sequence. This is particularly useful for creating probes for genetic analysis, diagnostics, and various research applications. biosyn.com

Table 1: Properties of Azido PEG3 Oligonucleotide Modification

| Property | Details | Reference |

| Category | Click Chemistry, Linker, Spacer | biosyn.com |

| Chemical Formula | C9H16N3O4 | biosyn.com |

| Formula Weight | 230.24 g/mol | biosyn.com |

| Storage Conditions | -20°C to -70°C | biosyn.com |

Azido-PEG3-(CH2)3OH is employed in the functionalization of nanoparticles, particularly gold nanoparticles (AuNPs), for biomedical applications. biosynth.comunivie.ac.at Nanoparticles often require a surface coating to improve their stability in biological fluids and to provide anchor points for targeting ligands. univie.ac.at Researchers have developed methods to create highly stable AuNPs functionalized with azide-terminal PEGylated (N)-heterocyclic carbene (NHC) ligands. univie.ac.atnih.gov These azide groups on the nanoparticle surface act as versatile handles for attaching biomolecules through click chemistry. nih.gov This allows for the precise engineering of nanoparticles for applications in diagnostic sensing, medical imaging, and targeted drug delivery. univie.ac.atnih.gov The PEG linker enhances the biocompatibility and colloidal stability of the nanoparticles. univie.ac.at

The ability to modify surfaces at the molecular level is critical for developing advanced biomaterials and biosensors. Azido-PEG3-(CH2)3OH can be used to create surfaces that present azide functionalities. axispharm.com These surfaces can then be patterned with biomolecules, such as enzymes, antibodies, or nucleic acids, that have been modified to contain a corresponding alkyne group. This "click" immobilization is highly efficient and creates a stable, covalent linkage. axispharm.com Such modified surfaces are integral to the fabrication of microarrays, biosensor chips, and materials designed to control cell adhesion and growth.

Role of Azido-PEG3-(CH2)3OH in Drug Discovery and Delivery Systems

The unique properties of Azido-PEG3-(CH2)3OH make it a valuable component in modern drug discovery and the development of advanced drug delivery systems. axispharm.comdcchemicals.com The PEG3 linker enhances the pharmacokinetic properties of conjugated drugs, while the dual functional groups permit the construction of complex, targeted therapeutic constructs. axispharm.comcd-bioparticles.net Its application ranges from creating targeted drug conjugates to its use in sophisticated delivery vehicles like polymeric nanoparticles. axispharm.comgoogle.com

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic molecules designed to selectively degrade specific proteins within a cell. A PROTAC consists of two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker is a critical component of a PROTAC, and PEG-based linkers are frequently used. While many examples in the literature cite related compounds like Azido-PEG4-(CH2)3OH, the fundamental role of the Azido-PEG-(CH2)3OH structure is consistent. medchemexpress.comxcessbio.comimmunomart.commedchemexpress.com Azido-PEG3-(CH2)3OH serves as a versatile building block for synthesizing these linkers. The azide group allows for the efficient connection, via click chemistry, to one of the ligands (e.g., the E3 ligase binder) that has been modified with an alkyne. The terminal hydroxyl group can be chemically converted to another functional group (e.g., a carboxylic acid or an amine) to enable conjugation to the second ligand (the target protein binder). axispharm.com The PEG3 portion of the linker provides the necessary spacing and solubility to allow the two ends of the PROTAC to effectively bind their respective protein targets simultaneously. axispharm.com

Table 2: Research Application of Azido-PEG3-(CH2)3OH and Related Compounds

| Application | Compound Mentioned | Role of Compound | Reference |

| PROTAC Synthesis | Azido-PEG4-(CH2)3OH | PEG-based PROTAC linker | medchemexpress.comxcessbio.comimmunomart.commedchemexpress.com |

| PROTAC Synthesis | Azido-PEG3-acid | PEG-based PROTAC linker | biochempeg.com |

| Nanoparticle Functionalization | Azido-PEG-NHC | Stabilizing and functionalizing gold nanoparticles | univie.ac.atnih.gov |

| Oligonucleotide Modification | Azido PEG3 | Linker for attaching labels via click chemistry | biosyn.com |

| Drug Delivery | Azido-functionalized PLA-PEG | Component for nanoparticle drug conjugates | google.com |

Antibody-Drug Conjugate (ADC) Linker Development with Azido-PEG3-(CH2)3OH

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, solubility, and pharmacokinetic profile. medchemexpress.com Azido-PEG3-(CH2)3OH is well-suited for this role and is classified as a non-cleavable ADC linker. creative-biolabs.comcreative-biolabs.com

The core utility of Azido-PEG3-(CH2)3OH in ADCs lies in its two functional groups. The azide (N₃) group provides a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.combroadpharm.com This allows for a highly efficient and specific covalent attachment to an alkyne-modified cytotoxic drug or antibody. The terminal hydroxyl (-OH) group can be used for attachment to the other component (antibody or drug), often after being activated or converted into a different functional group. broadpharm.com

The inclusion of the PEG3 spacer offers several advantages in ADC design. It enhances the aqueous solubility of the conjugate, which is particularly important when dealing with hydrophobic payloads. medchemexpress.com The flexible PEG chain can also help to overcome steric hindrance between the large antibody and the drug molecule, and it can create a protective hydrophilic shield that reduces aggregation and non-specific binding. medchemexpress.com

Research Findings in ADC Linker Development:

| Feature | Role in ADC Construction | Benefit | Citation |

|---|---|---|---|

| Azide (N₃) Group | Enables "click chemistry" conjugation with alkyne-modified molecules (e.g., payloads). | High efficiency, high specificity, stable triazole linkage formation. | medchemexpress.combroadpharm.com |

| Hydroxyl (OH) Group | Serves as a versatile attachment point for the antibody or payload, often after chemical activation. | Allows for flexible and diverse conjugation strategies. | creative-biolabs.combroadpharm.com |

| PEG3 Spacer | Spatially separates the antibody and payload; increases hydrophilicity. | Improves solubility, reduces aggregation, and can improve pharmacokinetics. | medchemexpress.com |

| Classification | Non-cleavable linker. | Forms a stable connection between the antibody and drug. | creative-biolabs.com |

Drug Delivery System Design Using Azido-PEG3-(CH2)3OH

Beyond ADCs, Azido-PEG3-(CH2)3OH is a valuable component in the broader design of drug delivery systems (DDS). cd-bioparticles.netresearchgate.net The goal of a DDS is to improve the therapeutic index of a drug by controlling its delivery to a specific site or altering its release rate. The properties of Azido-PEG3-(CH2)3OH facilitate the construction of sophisticated nanocarriers and polymer-drug conjugates. cd-bioparticles.netmdpi.com

The hydrophilic PEG chain is known to enhance the solubility and stability of conjugated drugs and improve their pharmacokinetic profiles. axispharm.com The dual functionality of the linker is key to building complex systems. For instance, in a two-step targeted delivery system, an azide-functionalized antibody can be used to "pre-target" cancer cells, followed by the administration of a drug-loaded nanocarrier functionalized with a cyclooctyne (B158145) group (like DBCO), which then "clicks" onto the azide on the cell surface, enhancing internalization. nih.gov

The hydroxyl group on Azido-PEG3-(CH2)3OH allows for its incorporation into larger polymer backbones or for attachment to the surface of nanoparticles, while the azide group remains available for the subsequent attachment of a therapeutic agent via click chemistry. cd-bioparticles.netbroadpharm.com This modular approach allows for the creation of tailored delivery vehicles where the drug is stably attached until it reaches its target environment.

Development of Targeted Therapeutics Incorporating Azido-PEG3-(CH2)3OH

The application of Azido-PEG3-(CH2)3OH extends to various targeted therapeutics beyond ADCs, including peptide-drug conjugates and Proteolysis Targeting Chimeras (PROTACs). nih.govmedchemexpress.com PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. medchemexpress.com The linker connecting the target protein binder and the E3 ligase recruiter is crucial for the PROTAC's efficacy, and PEG linkers are commonly used for this purpose. medchemexpress.com

The defined length and flexibility of the Azido-PEG3-(CH2)3OH linker are critical for enabling the proper formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. medchemexpress.com Its azide and hydroxyl ends allow for the modular synthesis of PROTAC libraries with different binders and linkers to optimize degradation activity. google.com

In other targeted systems, the linker can be used to attach a targeting ligand, such as a peptide like cRGDfK that binds to integrin receptors, to a therapeutic payload. nih.govuq.edu.au The synthesis of such conjugates often involves using the azide group for a click reaction with one component and modifying the hydroxyl group to react with the other, demonstrating the linker's versatility in creating precisely engineered therapeutic agents. nih.govuq.edu.au

Azido-PEG3-(CH2)3OH in Chemical Probe and Biosensor Development

Imaging Probe Conjugation via Azido-PEG3-(CH2)3OH

Molecular imaging probes are essential for visualizing biological processes in real-time. nih.gov Heterobifunctional linkers like Azido-PEG3-(CH2)3OH play a key role in constructing these probes by connecting a targeting moiety (like an antibody or peptide) to an imaging agent (such as a fluorophore or a radiolabeled chelator). chempep.comnih.govacs.org

The use of click chemistry, enabled by the linker's azide group, is a powerful method for attaching imaging agents. nih.gov For example, a targeting antibody can be modified with the linker via its hydroxyl end. Subsequently, an alkyne-functionalized fluorophore or a chelator for a PET imaging radionuclide (like Copper-64) can be "clicked" onto the azide group. nih.gov This modular strategy simplifies the synthesis of complex imaging probes. nih.gov

The PEG spacer is particularly beneficial for imaging applications. Short PEG linkers have been shown to improve the performance and pharmacokinetics of targeted optical imaging probes by enhancing solubility and creating distance between the targeting molecule and the imaging agent, which can prevent functional interference. chempep.commedkoo.com

Biosensor Surface Functionalization with Azido-PEG3-(CH2)3OH

In biosensor development, the precise immobilization of biological probes (e.g., antibodies, nucleic acids) onto a sensor surface is critical for performance. medkoo.com Azido-PEG3-(CH2)3OH can be used to functionalize surfaces, such as gold nanoparticles or electrodes, to create highly efficient and stable biosensors. medkoo.com

A common strategy involves modifying the sensor surface with molecules that can form a self-assembled monolayer (SAM). The hydroxyl end of Azido-PEG3-(CH2)3OH can be chemically modified for covalent attachment to the surface, orienting the azide group outwards. This azide-terminated surface is then ready for the immobilization of an alkyne-modified biological probe via a click chemistry reaction. This approach offers significant advantages over traditional methods, as it provides high binding efficiency and spatial control over probe orientation, leading to enhanced sensor sensitivity and performance.

Summary of Applications and Functional Roles:

| Application Area | Role of Azido-PEG3-(CH2)3OH | Key Functional Groups Utilized | Citations |

|---|---|---|---|

| ADC Development | Non-cleavable linker connecting antibody to cytotoxic payload. | Azide (for click chemistry), Hydroxyl (for conjugation). | medchemexpress.comcreative-biolabs.com |

| Drug Delivery Systems | Component for building nanocarriers and polymer-drug conjugates. | Azide (for drug attachment), Hydroxyl (for backbone integration). | cd-bioparticles.netnih.gov |

| Targeted Therapeutics | Linker for peptide-drug conjugates and PROTACs. | Azide and Hydroxyl for modular synthesis of bifunctional molecules. | nih.govmedchemexpress.com |

| Imaging Probes | Connects targeting moieties to imaging agents (e.g., fluorophores). | Azide (for "clicking" imaging agent), Hydroxyl (for attaching to targeting moiety). | chempep.comnih.govmedkoo.com |

| Biosensors | Functionalizes sensor surfaces for probe immobilization. | Hydroxyl (modified for surface attachment), Azide (for probe binding). | medkoo.com |

Azido Peg3 Ch2 3oh in Materials Science and Polymer Chemistry

Polymer Synthesis Utilizing Azido-PEG3-(CH2)3OH as a Monomer/Crosslinker

While specific studies detailing the use of Azido-PEG3-(CH2)3OH as a primary monomer in large-scale polymer synthesis are not extensively documented in publicly available research, its role as a functional comonomer or a crosslinking agent is more established through the broader context of azide-functionalized PEG derivatives. The principles of its incorporation into polymer chains and networks are based on well-understood polymerization and crosslinking mechanisms.

In the role of a comonomer, Azido-PEG3-(CH2)3OH can be integrated into polymer backbones through reactions involving its hydroxyl group. For instance, it can participate in step-growth polymerization with di- or poly-functional monomers reactive towards alcohols, such as diisocyanates to form polyurethanes or diacyl chlorides to form polyesters. The pendant azide (B81097) groups along the resulting polymer chain are then available for subsequent functionalization via click chemistry.

| Polymerization/Crosslinking Strategy | Reacting Functional Groups | Resulting Polymer/Network | Potential Application |

| Step-Growth Polymerization (as comonomer) | -OH of Azido-PEG3-(CH2)3OH with isocyanates or acyl chlorides | Polyurethanes or Polyesters with pendant azide groups | Functional coatings, modifiable scaffolds |

| Click Chemistry Crosslinking | -N3 of Azido-PEG3-(CH2)3OH with alkyne-functionalized polymers | Crosslinked hydrogels, polymer networks | Drug delivery, tissue engineering |

Fabrication of Functional Materials with Azido-PEG3-(CH2)3OH

The versatility of Azido-PEG3-(CH2)3OH extends to the fabrication of a variety of functional materials, most notably hydrogels and responsive or "smart" materials.

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are a key application area for azide-functionalized PEG derivatives. The formation of hydrogels using Azido-PEG3-(CH2)3OH as a crosslinker typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In a typical synthesis, a multi-arm or linear polymer functionalized with alkyne groups is mixed with Azido-PEG3-(CH2)3OH in the presence of a copper(I) catalyst. The "click" reaction between the azide and alkyne groups leads to the formation of a covalently crosslinked hydrogel network.

The properties of these hydrogels, such as swelling ratio, mechanical strength, and degradation rate, can be precisely tuned by varying the concentration of the crosslinker, the molecular weight of the polymer, and the density of alkyne groups. The incorporation of the PEG linker from Azido-PEG3-(CH2)3OH enhances the biocompatibility and reduces the immunogenicity of the hydrogels, making them suitable for biomedical applications.

| Hydrogel System Component | Role | Impact on Hydrogel Properties |

| Alkyne-functionalized polymer | Backbone of the hydrogel network | Determines the primary physical and chemical properties. |

| Azido-PEG3-(CH2)3OH | Crosslinking agent | Controls crosslink density, swelling behavior, and mechanical strength. Enhances hydrophilicity and biocompatibility. |

| Copper(I) catalyst | Catalyst for the CuAAC reaction | Facilitates efficient and rapid gelation. |

"Smart" or responsive materials are designed to undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or specific biomolecules. The incorporation of Azido-PEG3-(CH2)3OH into polymer structures provides a convenient handle for introducing stimuli-responsive moieties.

For example, after creating a polymer or hydrogel with pendant azide groups derived from Azido-PEG3-(CH2)3OH, these azide groups can be "clicked" with alkyne-functionalized molecules that are themselves stimuli-responsive. This post-fabrication modification allows for the modular design of responsive materials.

A potential application is the development of thermoresponsive hydrogels. An alkyne-terminated thermoresponsive polymer, such as poly(N-isopropylacrylamide) (PNIPAM), could be grafted onto an azide-functionalized hydrogel scaffold. Below its lower critical solution temperature (LCST), the PNIPAM chains are hydrated and the hydrogel is swollen. Above the LCST, the PNIPAM chains collapse and expel water, causing the hydrogel to shrink.

Similarly, pH-responsive elements can be introduced. An alkyne-containing molecule with an ionizable group, such as a carboxylic acid or an amine, can be attached to the azide-functionalized material. Changes in pH would alter the ionization state of these groups, leading to changes in the swelling or surface properties of the material.

| Stimulus | Responsive Moiety (Alkyne-functionalized) | Principle of Responsiveness |

| Temperature | Poly(N-isopropylacrylamide) (PNIPAM) | Undergoes a phase transition at its lower critical solution temperature (LCST), leading to changes in hydrogel swelling. |

| pH | Molecules with carboxylic acid or amine groups | Changes in pH alter the protonation state, affecting electrostatic interactions and hydrogel swelling. |

Analytical and Spectroscopic Characterization of Azido Peg3 Ch2 3oh and Its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Azido-PEG3-(CH2)3OH

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Azido-PEG3-(CH2)3OH. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to map the precise connectivity of atoms within the molecule.

¹H NMR spectra provide information on the chemical environment of protons. For Azido-PEG3-(CH2)3OH, the spectrum is characterized by distinct signals corresponding to the protons in the polyethylene (B3416737) glycol (PEG) backbone, the propyl linker, and the terminal methylene (B1212753) groups adjacent to the azide (B81097) and hydroxyl functionalities. The integration of these signals confirms the ratio of protons in different parts of the molecule. The quantitative introduction of the azide function can be confirmed by the appearance of a characteristic triplet signal for the methylene protons (-CH₂-N₃) and the disappearance of signals from any precursor functional groups, such as a tosylate. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The introduction of the azide group causes a characteristic chemical shift for the adjacent carbon atom, typically observed around 50-51 ppm. researchgate.net The completeness of the reaction is further verified by the absence of signals corresponding to the starting material. researchgate.net The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) can influence the exact chemical shifts observed due to solvent-solute interactions. researchcommons.org

The following table summarizes the typical, expected chemical shifts for Azido-PEG3-(CH2)3OH, based on data from analogous structures. researchgate.netwiley-vch.de

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Azido-PEG3-(CH2)3OH Data is representative and may vary based on solvent and instrument frequency.

| Assignment | Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| N₃-CH₂- | ¹H | ~3.3 - 3.5 | Triplet (t) |

| -O-CH₂-CH₂-O- (PEG backbone) | ¹H | ~3.6 - 3.7 | Multiplet (m) |

| -CH₂-OH | ¹H | ~3.6 | Triplet (t) |

| -CH₂-CH₂-CH₂-OH | ¹H | ~1.8 - 2.0 | Multiplet (m) |

| N₃-CH₂- | ¹³C | ~50.6 | |

| -O-CH₂-CH₂-O- (PEG backbone) | ¹³C | ~69 - 72 | |

| -CH₂-OH | ¹³C | ~61 - 63 | |

| -CH₂-CH₂-CH₂-OH | ¹³C | ~31 - 33 |

Mass Spectrometry (MS) Techniques for Azido-PEG3-(CH2)3OH and Derivatives

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of Azido-PEG3-(CH2)3OH and its derivatives, providing an additional layer of structural verification. Due to the polarity and thermal fragility of PEG-containing molecules, "soft" ionization techniques are employed.

Electrospray Ionization (ESI) is the most common method used for this class of compounds. escholarship.orglibretexts.org ESI is a soft ionization technique that causes little to no fragmentation, allowing for the accurate determination of the molecular weight of the intact molecule. libretexts.org The analysis typically reveals the protonated molecular ion [M+H]⁺. Due to the presence of ether oxygens in the PEG chain, which can chelate alkali metals, it is also common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, particularly if these salts are present as trace impurities in the sample or solvents.

High-resolution mass spectrometry (HRMS), often performed on instruments like an Orbitrap or Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements, enabling the confirmation of the elemental composition of the molecule. wiley-vch.deescholarship.org

Table 2: Calculated m/z Values for Azido-PEG3-(CH2)3OH Molecular Ions Based on the molecular formula C₉H₁₉N₃O₄ with a monoisotopic mass of 233.1379 Da. broadpharm.com

| Ion Species | Calculated m/z |

|---|---|

| [M+H]⁺ | 234.1452 |

| [M+Na]⁺ | 256.1271 |

| [M+K]⁺ | 272.0990 |

Chromatographic Methods for Purity Assessment of Azido-PEG3-(CH2)3OH

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of Azido-PEG3-(CH2)3OH and for monitoring the progress of conjugation reactions. unife.it The choice of method depends on the properties of the analyte and potential impurities.

Reversed-Phase HPLC (RP-HPLC) is a widely used technique for separating PEG compounds. nemi.gov A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a gradient of water and a more nonpolar organic solvent like acetonitrile. nemi.govingenieria-analitica.com

Size-Exclusion Chromatography (SEC) can also be employed, which separates molecules based on their hydrodynamic volume. sigmaaldrich.comtandfonline.com This method is particularly useful for analyzing high-molecular-weight PEG conjugates and separating them from unreacted starting materials. sigmaaldrich.com

Since PEG compounds lack a strong UV chromophore, detection can be challenging. While low-wavelength UV (around 200 nm) can be used, other detectors are often preferred for better sensitivity and baseline stability, especially during gradient elution. ingenieria-analitica.comsielc.comEvaporative Light Scattering Detection (ELSD) and Refractive Index (RI) detection are common alternatives. ingenieria-analitica.comtandfonline.com ELSD is often favored as it is a quasi-universal detector that is compatible with gradient elution and generally offers higher sensitivity than RI detection for PEG analysis. ingenieria-analitica.comtandfonline.com

Table 3: Typical HPLC Systems for Purity Analysis of PEG Derivatives

| Parameter | Typical Condition 1 (RP-HPLC) | Typical Condition 2 (SEC) |

|---|---|---|

| Technique | Reversed-Phase HPLC | Size-Exclusion Chromatography |

| Column | PLRP-S or C18 nemi.govingenieria-analitica.com | Phenomenex Biosep SEC S2000 tandfonline.com |

| Mobile Phase | Gradient of Acetonitrile (MeCN) and Water ingenieria-analitica.comsielc.com | Isocratic, e.g., 100 mM Potassium Phosphate Buffer tandfonline.com |

| Detector | ELSD, RI, or low-wavelength UV (200 nm) ingenieria-analitica.comsielc.com | Refractive Index (RI) or ELSD sigmaaldrich.comtandfonline.com |

Computational and Theoretical Studies on Azido Peg3 Ch2 3oh

Molecular Modeling of Azido-PEG3-(CH2)3OH Interactions

Molecular modeling, particularly through molecular dynamics (MD) simulations, is instrumental in understanding how Azido-PEG3-(CH2)3OH interacts with its environment. These simulations can model the molecule's behavior in various solvents, its conformation when tethered to surfaces, and its interactions with biological macromolecules. byu.edursc.org

MD simulations of PEGylated systems, including those with azide (B81097) functionalities, have shown that the conformation of the PEG chain is highly dependent on the solvent and the grafting density on a surface. rsc.org In aqueous environments, the flexible PEG chain of Azido-PEG3-(CH2)3OH is expected to adopt a dynamic, hydrophilic shield. rsc.org Simulations can predict the conformational states of the PEG linker, such as the transition between "mushroom" and "brush" regimes on a nanoparticle surface, which is critical for applications like drug delivery. rsc.org

Furthermore, computational models are used to study the adsorption and binding of such linkers to various substrates. mdpi.comacs.org For instance, all-atom MD simulations have been employed to investigate the interfacial adhesion properties between azide-containing polymer matrices and filler materials in propellants. mdpi.com These studies calculate binding energies and analyze interfacial structures to understand how factors like surface defects influence adsorption. mdpi.com Similar methodologies can be applied to model the interaction of the hydroxyl and azide termini of Azido-PEG3-(CH2)3OH with different functionalized surfaces or biomolecules. The development of force field parameters for azide groups is a critical aspect of ensuring the accuracy of these simulations. byu.edu

Table 1: Key Parameters in Molecular Dynamics Simulations of PEGylated Systems

| Parameter Studied | Simulation Method | Typical Findings | Relevance to Azido-PEG3-(CH2)3OH |

| PEG Chain Conformation | All-Atom or Coarse-Grained MD | Conformation (mushroom vs. brush) depends on solvent and grafting density. rsc.org | Predicts how the linker will behave on a functionalized surface, affecting accessibility of terminal groups. |

| Interfacial Binding Energy | All-Atom MD | Quantifies the strength of adsorption to a substrate (e.g., nanoparticles, polymers). researchgate.net | Determines the stability of surface modifications made with the linker. |

| Solvation and Hydration | MD with Explicit Solvent | Characterizes the hydration shell around the PEG chain, which influences biocompatibility. rsc.org | Explains the increased aqueous solubility and reduced immunogenicity conferred by the linker. |

| Flexibility and Dynamics | MD Simulations | PEG chains with higher molecular weight exhibit greater flexibility. rsc.org | The short PEG3 chain offers a balance of flexibility and defined length for conjugation. |

Quantum Chemical Calculations for Reaction Pathway Analysis Involving Azido-PEG3-(CH2)3OH

Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are essential for analyzing the reaction pathways of the azide group in Azido-PEG3-(CH2)3OH. acs.org The most significant reaction for this functional group is the azide-alkyne cycloaddition, a cornerstone of "click chemistry." nih.gov

Theoretical studies have extensively investigated the mechanisms of both uncatalyzed and metal-catalyzed azide-alkyne cycloadditions. chalmers.seresearchgate.netrsc.org The uncatalyzed Huisgen 1,3-dipolar cycloaddition has a high activation energy barrier, making it slow and often requiring heat. chalmers.se DFT calculations have quantified these barriers, confirming the need for catalysis for efficient reactions at ambient temperatures. chalmers.se

For the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), DFT studies have elucidated the catalytic cycle, identifying key intermediates and transition states to explain the reaction's high efficiency and regioselectivity for the 1,4-disubstituted triazole product. nih.gov Similarly, the mechanism of the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), which yields the 1,5-disubstituted triazole, has been thoroughly mapped out using DFT. acs.orgchalmers.se These calculations show that the reaction does not proceed via a ruthenium acetylide intermediate, unlike the copper-catalyzed version. acs.org

Quantum chemical calculations can predict how the electronic properties of substituents on both the azide and the alkyne affect the reaction barriers. While specific DFT studies on Azido-PEG3-(CH2)3OH are not prevalent, data from model compounds like methyl azide or benzyl (B1604629) azide are highly transferable. chalmers.seresearchgate.net These studies provide crucial data on activation energies, reaction energies, and the geometries of transition states, which are vital for optimizing reaction conditions and designing new catalysts. chalmers.se For example, DFT calculations have been used to compare mononuclear versus binuclear catalytic pathways in silver-catalyzed cycloadditions. researchgate.netrsc.org

Table 2: Comparative Activation Energies for Azide-Alkyne Cycloaddition Pathways from DFT Studies

| Reaction Pathway | Model Reactants | Catalyst | Calculated Activation Barrier (kcal/mol) | Reference |

| Uncatalyzed (1,4-regioisomer) | Methyl azide + Propyne | None | 25.7 | chalmers.se |

| Uncatalyzed (1,5-regioisomer) | Methyl azide + Propyne | None | 26.0 | chalmers.se |

| Ru-catalyzed (1,5-regioisomer) | Methyl azide + Propyne | [CpRuCl] | 11.5 (rate-determining step) | chalmers.se |

| Ag-catalyzed (mononuclear) | Benzyl azide + Phenyl alkyne | Ag(I) with PPh3 ligand | Higher than binuclear pathway | researchgate.net |

| Ag-catalyzed (binuclear) | Benzyl azide + Phenyl alkyne | Ag(I) with PPh3 ligand | Lower than mononuclear pathway | researchgate.netrsc.org |

Note: The values presented are from theoretical studies on model systems and serve to illustrate the relative energy barriers of different pathways.

Safety and Handling Considerations in Azido Peg3 Ch2 3oh Research

Laboratory Safety Protocols for Azide-Containing Compounds

Working with "Azido-PEG3-(CH2)3OH" and other organic azides requires a comprehensive set of safety measures. pitt.edu These protocols are designed to mitigate the risks associated with the inherent reactivity of the azide (B81097) group.

General Precautions:

Risk Assessment: Before beginning any experiment, a thorough risk assessment must be conducted, and the Safety Data Sheet (SDS) for the specific compound should be reviewed. pitt.eduucd.ie

Scale: Reactions should initially be performed on a small scale (e.g., 0.5-1.0 gram) to determine the product's nature before scaling up. ucsb.edustanford.edu

Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes safety glasses or splash goggles, a lab coat, and chemical-resistant gloves. case.eduunm.edu For highly toxic azides, double gloving or using specialized gloves like Silver Shield is recommended. unm.edu

Work Area: All manipulations should be carried out in a well-ventilated chemical fume hood, and a blast shield should be used, especially for reactions with unknown explosive potential. case.eduunm.edu The work area should be kept clean and free of unnecessary chemicals and equipment. unm.edu

Chemical Incompatibilities: Organic azides can react violently with a variety of common laboratory substances. It is crucial to avoid contact with:

Heavy Metals: Azides can form highly unstable and shock-sensitive explosive salts with heavy metals such as copper, lead, silver, and barium. ucsb.edupitt.eduwikipedia.org Therefore, the use of metal spatulas or equipment with metal parts (e.g., on rotary evaporators or in plumbing) must be strictly avoided. pitt.edustanford.educase.edu Plastic or ceramic spatulas are recommended. case.eduunm.edu

Acids: Contact with strong acids can lead to the formation of hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive. pitt.edustanford.eduunm.edu

Halogenated Solvents: Chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) must never be used as reaction media, as they can form extremely unstable di- and tri-azidomethane compounds. ucsb.edupitt.eduucd.ie

Other Reagents: Sodium azide, a common precursor, is known to react violently with reagents like carbon disulfide, bromine, and dimethyl sulfate. ucsb.eduunm.edu

Handling and Purification:

Friction and Shock: Avoid exposing azide compounds to friction, such as on ground glass joints, as this can trigger explosive decomposition. stanford.educase.edu

Purification Methods: Purification techniques that involve heat, such as distillation or sublimation, should never be used. ucd.ie Recommended methods are limited to extraction and precipitation. ucd.ie Column chromatography may also contribute to decomposition and should be used with caution. ucsb.edu

Waste Disposal: Azide-containing waste must be collected in separate, clearly labeled containers and must not be mixed with acidic waste. pitt.eduucd.ie Under no circumstances should azide solutions be poured down the drain, due to the risk of forming explosive metal azides in the pipes. unm.edu Deactivation of dilute azide solutions (e.g., with nitrous acid) may be possible but must be performed following a validated and safe protocol. unm.edu

Table 1: Summary of Key Hazards and Safety Protocols for Organic Azides

| Hazard Category | Specific Risk | Recommended Safety Protocol |

| Physical Hazards | Explosive decomposition from heat, light, shock, or pressure. ucsb.edupitt.eduwayne.edu | Work in a fume hood behind a blast shield. unm.edu Avoid friction (e.g., ground glass joints) and heat sources. ucd.iecase.edu Do not use distillation for purification. ucd.ie |

| Chemical Reactivity | Formation of explosive heavy metal azides. ucsb.eduwikipedia.org | Avoid all contact with heavy metals, including metal spatulas and certain plumbing. pitt.educase.edu |

| Formation of highly toxic and explosive hydrazoic acid. pitt.eduunm.edu | Store and handle away from acids. unm.edu | |

| Formation of explosive di- and tri-azidomethane. ucsb.eduucd.ie | Never use chlorinated solvents (e.g., dichloromethane, chloroform). ucsb.eduucd.ie | |

| Health Hazards | Azide ion toxicity is comparable to cyanide. ucsb.eduwayne.edu | Wear appropriate PPE, including gloves and safety glasses. case.edu Avoid inhalation, ingestion, and skin contact. cymitquimica.com |

Storage and Stability of Azido-PEG3-(CH2)3OH for Research Applications

The stability of "Azido-PEG3-(CH2)3OH" is a critical factor for its successful use in research, influencing both its shelf-life and the reliability of experimental outcomes. Stability is governed by its chemical structure and the external storage conditions.

Storage Conditions: Proper storage is essential to maintain the integrity of the compound and ensure safety. All organic azides are susceptible to decomposition upon introduction of external energy and should be stored accordingly. ucsb.eduucd.ie

Temperature: For long-term storage, "Azido-PEG3-(CH2)3OH" should be kept at -20°C. broadpharm.commedkoo.comcreative-biolabs.comcd-bioparticles.net For short-term use (days to weeks), storage at 0-4°C may be acceptable. medkoo.com

Light: The compound should be protected from light. pitt.edumedkoo.com Storing it in dark or amber containers is recommended. pitt.edu

Atmosphere: It should be stored in a dry environment. medkoo.com Some suppliers recommend keeping the container tightly closed and in a well-ventilated place. aksci.com

Table 2: Recommended Storage Conditions for Azido-PEG3-(CH2)3OH

| Condition | Recommendation | Rationale |

| Long-Term Storage | -20°C broadpharm.comcreative-biolabs.comcd-bioparticles.netaxispharm.com | Minimizes thermal decomposition and preserves chemical integrity over months to years. medkoo.com |

| Short-Term Storage | 0 - 4°C medkoo.com | Suitable for periods of days to weeks. medkoo.com |

| Light Exposure | Store in the dark. pitt.edumedkoo.com | Prevents photochemical decomposition. pitt.edu |

| Moisture | Keep dry. medkoo.com | Prevents potential hydrolysis or other moisture-induced reactions. |

Stability Considerations: The stability of an organic azide is often evaluated based on its composition, specifically the ratio of carbon and oxygen atoms to nitrogen atoms.

Carbon-to-Nitrogen Ratio: A general rule for the stability of organic azides is the ratio of non-energetic atoms (carbon, oxygen) to nitrogen atoms. The formula (NC + NO) / NN ≥ 3 is often cited as a benchmark for relatively stable azides. stanford.eduwikipedia.orgkit.edu For "Azido-PEG3-(CH2)3OH" (C₉H₁₉N₃O₄), the calculation is (9 Carbons + 4 Oxygens) / 3 Nitrogens = 13 / 3 ≈ 4.33. This value is significantly greater than 3, suggesting that "Azido-PEG3-(CH2)3OH" is a relatively stable organic azide when handled and stored correctly.

Rule of Six: Another guideline is the "Rule of Six," which suggests that a compound should have at least six carbon atoms (or other similarly sized atoms) for each energetic functional group (like an azide) to provide sufficient dilution and render it relatively safe. pitt.edukit.edu "Azido-PEG3-(CH2)3OH" has nine carbon atoms and four oxygen atoms for its single azide group, satisfying this rule.

Thermal Decomposition: Despite its relative stability, like all organic azides, the compound will decompose upon heating. ucsb.eduucd.ie The thermal decomposition of alkyl azides typically proceeds through the formation of a nitrene intermediate and the extrusion of nitrogen gas. wikipedia.orgrsc.org While alkyl azides with a low nitrogen content are relatively stable, they will decompose at elevated temperatures, generally above 175°C. wikipedia.org

Future Research Directions for Azido Peg3 Ch2 3oh

Exploration of Novel Reactivity Pathways for Azido-PEG3-(CH2)3OH

The azide (B81097) moiety of Azido-PEG3-(CH2)3OH is predominantly utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to form stable triazole linkages. axispharm.combroadpharm.combroadpharm.com These reactions are highly efficient and form the cornerstone of click chemistry. nih.govmdpi.com However, the exploration of alternative reactivity pathways for the azide group could significantly broaden the compound's applicability.

Future research could focus on the following areas:

Metal-Free Cycloadditions : Beyond SPAAC, other metal-free click reactions are gaining traction due to their physiological compatibility. nih.gov Investigating the reactivity of Azido-PEG3-(CH2)3OH in reactions like the strain-promoted alkyne-nitrone cycloaddition (SPANC) or reactions with other activated species could yield novel conjugates with unique properties.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : Unlike CuAAC which yields 1,4-disubstituted triazoles, RuAAC regioselectively produces 1,5-disubstituted triazoles. nih.gov Exploring the use of Azido-PEG3-(CH2)3OH in RuAAC would allow for the synthesis of different triazole isomers, potentially influencing the biological activity and physical properties of the resulting conjugates.

Ene-Azide Cycloaddition : The reaction between an azide and an alkene, particularly an activated or strained alkene, can produce 1,2,3-triazolines, which can then be converted to triazoles. rsc.org This pathway offers an alternative to alkyne-based chemistry and expands the range of molecules that can be conjugated with Azido-PEG3-(CH2)3OH. rsc.org

Staudinger Ligation : The reaction of azides with phosphines to form an aza-ylide, which is then trapped by an electrophile, is a well-established bioorthogonal reaction. Investigating the Staudinger ligation with Azido-PEG3-(CH2)3OH could provide a valuable alternative to cycloaddition reactions, especially in contexts where alkynes are absent or undesirable.

Table 1: Comparison of Known and Potential Reactivity Pathways for the Azide Group This table is interactive. You can sort and filter the data.

| Reaction Type | Counter-Reactant | Catalyst/Promoter | Key Feature | Potential Advantage for Azido-PEG3-(CH2)3OH |

|---|---|---|---|---|

| CuAAC | Terminal Alkyne | Copper(I) | Forms 1,4-triazole; High efficiency | Established, reliable conjugation method. nih.govmdpi.com |

| SPAAC | Strained Alkyne (e.g., DBCO, BCN) | None (Strain-promoted) | Metal-free; Bioorthogonal | Ideal for live-cell applications. broadpharm.comnih.gov |

| RuAAC | Internal/Terminal Alkyne | Ruthenium (Ru) | Forms 1,5-triazole | Access to different regioisomers with potentially novel properties. nih.gov |

| Ene-Azide Cycloaddition | Alkene (Strained or Activated) | Thermal/Catalytic | Forms triazolines/triazoles | Expands substrate scope beyond alkynes. rsc.org |

| Staudinger Ligation | Phosphine (B1218219) | None | Forms amide bond | Alternative bioorthogonal reaction; No metal catalyst required. |

Advanced Applications in Targeted Therapeutics and Diagnostics

The heterobifunctional structure of Azido-PEG3-(CH2)3OH makes it an excellent linker for creating sophisticated bioconjugates for medicine. axispharm.combiosynth.com It is well-suited for applications in targeted drug delivery and the development of diagnostic agents. axispharm.comcd-bioparticles.net The PEG spacer can improve the pharmacokinetic profile of conjugated molecules by increasing solubility and reducing immunogenicity. axispharm.com

Future research avenues include:

Antibody-Drug Conjugates (ADCs) : Azido-PEG3-(CH2)3OH can be used to link potent cytotoxic drugs to monoclonal antibodies. The hydroxyl end could be functionalized with a cleavable linker before attachment to the drug, while the azide end reacts with an alkyne-modified antibody. This modular approach allows for precise control over the drug-to-antibody ratio and linker chemistry.

Targeted Nanoparticle Systems : The compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric micelles). The hydroxyl group can be used to anchor the linker to the nanoparticle surface, leaving the azide group exposed. mcmaster.ca These azide-functionalized nanoparticles can then be "clicked" with alkyne-modified targeting ligands (e.g., peptides, aptamers) or imaging agents for theranostic applications.

Development of Novel Diagnostic Probes : By conjugating Azido-PEG3-(CH2)3OH to fluorescent dyes, radioisotopes, or contrast agents, novel probes for in vitro and in vivo imaging can be developed. The azide group allows for the specific attachment of these probes to alkyne-labeled biological targets, enabling precise visualization of biological processes.

Table 2: Potential Constructs Using Azido-PEG3-(CH2)3OH in Therapeutics and Diagnostics This table is interactive. You can sort and filter the data.

| Application Area | General Construct | Role of Azido-PEG3-(CH2)3OH | Terminal Group 1 (Azide) Function | Terminal Group 2 (Hydroxyl) Function |

|---|---|---|---|---|

| Targeted Therapy | Antibody-Drug Conjugate (ADC) | Linker between antibody and payload | Conjugation to alkyne-modified antibody | Attachment point for drug (often via another linker) |

| Theranostics | Functionalized Nanoparticle | Surface modification agent | Conjugation to targeting ligands (e.g., Folate) or imaging agents | Anchor to nanoparticle surface |

| Diagnostics | Imaging Probe | Core linker structure | Conjugation to alkyne-modified biomolecule of interest | Attachment point for imaging moiety (e.g., fluorophore) |

| Peptide PEGylation | PEGylated Peptide Therapeutic | Biocompatible spacer | Conjugation to alkyne-modified peptide | Can be left as -OH or capped (e.g., methylation) |

Integration of Azido-PEG3-(CH2)3OH into Multifunctional Material Platforms

The ability to participate in robust covalent coupling reactions and its hydrophilic nature make Azido-PEG3-(CH2)3OH a prime candidate for the development of advanced functional materials.

Future research can be directed towards:

Bioactive Hydrogels for Tissue Engineering : Azide-functionalized polymers like PEG can be crosslinked with molecules containing multiple strained alkynes (e.g., DIFO-functionalized peptides) to form hydrogels via SPAAC. researchgate.net Using Azido-PEG3-(CH2)3OH as a component in such systems allows for the creation of biocompatible hydrogels that can encapsulate cells and promote tissue regeneration. researchgate.net The hydroxyl group offers a secondary site for modification, allowing for the incorporation of other functionalities post-gelation.

Surface Modification and Patterning : The compound can be used to create self-assembled monolayers (SAMs) on various substrates. bsz-bw.de For example, the hydroxyl group can be converted to a thiol or silane (B1218182) to anchor the molecule to gold or silicon oxide surfaces, respectively. mcmaster.caresearchgate.net This presents a surface of azide groups that can be used to immobilize proteins, DNA, or other biomolecules in a spatially controlled manner using techniques like microcontact printing or lithography, creating biosensors or platforms for studying cell-surface interactions. researchgate.net

Table 3: Applications of Azido-PEG3-(CH2)3OH in Multifunctional Materials This table is interactive. You can sort and filter the data.

| Material Platform | Principle of Formation | Role of Azido-PEG3-(CH2)3OH | Potential Application |

|---|---|---|---|

| Functional Hydrogels | Crosslinking of azide- and alkyne-functionalized polymers | Provides azide functionality for SPAAC or CuAAC crosslinking | 3D cell culture, tissue engineering, drug delivery. researchgate.net |

| Self-Assembled Monolayers (SAMs) | Anchoring to a substrate via a modified hydroxyl group | Forms a functionalizable surface layer with exposed azide groups | Biosensors, anti-fouling surfaces, patterned cell culture substrates. bsz-bw.de |

| Polymer Brushes | Grafting from a surface ("grafting-to" approach) | Acts as a linker to attach polymer chains to a surface via click chemistry | Advanced lubrication, controlled surface wetting, biocompatible coatings. |

| Multifunctional Nanoparticles | Surface functionalization of pre-formed nanoparticles | Provides a hydrophilic spacer and a reactive handle for bioconjugation | Targeted imaging, multi-drug delivery systems. axispharm.com |

Q & A

Q. How is Azido-PEG3-(CH2)3OH applied in vivo for targeted drug delivery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.